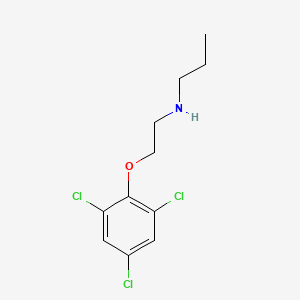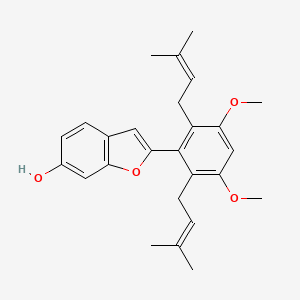![molecular formula C19H24N2O3 B1228203 N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide is a dialkylarylamine and a tertiary amino compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involved the reaction of pyranoquinoline dione with primary amines. These compounds displayed potent cytotoxic properties against various cancer cell lines, suggesting their potential in cancer therapy research (Deady et al., 2003).
Antiallergic Applications
Cairns et al. (1985) synthesized pyranquinolinedicarboxylic acid derivatives with potential applications in treating asthma. These compounds showed effectiveness against allergic reactions in animal models, indicating their relevance in antiallergic drug research (Cairns et al., 1985).
Novel Synthesis Approaches
Ergun et al. (2014) reported the synthesis of novel compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, starting from acid derivatives. These syntheses offer new pathways in chemical research for creating complex molecular structures (Ergun et al., 2014).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles in the synthesis of various heterocyclic compounds. These syntheses contribute to the development of new chemical entities in pharmaceutical research (Fadda et al., 2012).
Imaging Cancer Tyrosine Kinase
Wang et al. (2005) synthesized a compound for potential use in positron emission tomography (PET) imaging of cancer tyrosine kinase. This research aids in the development of diagnostic tools for cancer (Wang et al., 2005).
Neuroprotection and Anticonvulsant Activity
Ahsan (2017) synthesized and evaluated the neuroprotection and anticonvulsant activities of pyrazole derivatives. These findings contribute to neurological drug development (Ahsan, 2017).
Eigenschaften
Produktname |
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-4-21(16-9-6-5-7-10-16)12-8-11-20-19(23)18-14(2)13-17(22)24-15(18)3/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
JQSPHHMGUFYDRZ-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)C1=C(OC(=O)C=C1C)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CCCNC(=O)C1=C(OC(=O)C=C1C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)
![N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1228128.png)
![5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1228129.png)

![3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B1228131.png)
![1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium](/img/structure/B1228133.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)
![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole](/img/structure/B1228137.png)

![N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide](/img/structure/B1228141.png)
![5-[(5-bromo-2-ethoxyphenyl)sulfonylamino]-2-chloro-N,N-dimethylbenzenesulfonamide](/img/structure/B1228142.png)


